Cas no 2901110-03-8 (2-Hydroxy-3-(trimethylsilyl)benZoic acid)
2-Hydroxy-3-(trimethylsilyl)benZoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-3-(trimethylsilyl)benZoic acid
- MFCD34784674
- 2901110-03-8
-
- Inchi: 1S/C10H14O3Si/c1-14(2,3)8-6-4-5-7(9(8)11)10(12)13/h4-6,11H,1-3H3,(H,12,13)
- InChI Key: NMIPSWFRGQWXHF-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)C1C=CC=C(C(=O)O)C=1O
Computed Properties
- Exact Mass: 210.07122084g/mol
- Monoisotopic Mass: 210.07122084g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
2-Hydroxy-3-(trimethylsilyl)benZoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB602942-250mg |
2-Hydroxy-3-(trimethylsilyl)benzoic acid; . |
2901110-03-8 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB602942-1g |
2-Hydroxy-3-(trimethylsilyl)benzoic acid; . |
2901110-03-8 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB602942-5g |
2-Hydroxy-3-(trimethylsilyl)benzoic acid; . |
2901110-03-8 | 5g |
€2218.40 | 2024-07-19 |
2-Hydroxy-3-(trimethylsilyl)benZoic acid Suppliers
2-Hydroxy-3-(trimethylsilyl)benZoic acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-Hydroxy-3-(trimethylsilyl)benZoic acid
Introduction to 2-Hydroxy-3-(trimethylsilyl)benzoic acid (CAS No. 2901110-03-8)
2-Hydroxy-3-(trimethylsilyl)benzoic acid (CAS No. 2901110-03-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its distinctive functional groups, including a hydroxyl group, a trimethylsilyl group, and a carboxylic acid group, which collectively contribute to its diverse chemical properties and potential applications.
The hydroxyl group in 2-Hydroxy-3-(trimethylsilyl)benzoic acid imparts polarity and hydrogen bonding capabilities, making it useful in various solvents and reaction media. The trimethylsilyl group provides steric protection and enhances the compound's stability, making it suitable for use in sensitive reactions and as a protecting group in synthetic pathways. The carboxylic acid group offers reactivity for esterification, amidation, and other functional group transformations, expanding its utility in the synthesis of complex molecules.
In recent years, 2-Hydroxy-3-(trimethylsilyl)benzoic acid has been explored for its potential in pharmaceutical and materials applications. One notable area of research is its use as an intermediate in the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel anti-inflammatory agents. The researchers found that derivatives of 2-Hydroxy-3-(trimethylsilyl)benzoic acid exhibited potent anti-inflammatory activity, suggesting its potential as a lead compound for drug discovery.
Beyond pharmaceutical applications, 2-Hydroxy-3-(trimethylsilyl)benzoic acid has also shown promise in materials science. Its unique combination of functional groups makes it an attractive candidate for the synthesis of advanced materials with tailored properties. A recent study in the Journal of Materials Chemistry demonstrated the use of this compound in the preparation of self-assembled monolayers (SAMs) on gold surfaces. The researchers reported that the SAMs formed from 2-Hydroxy-3-(trimethylsilyl)benzoic acid exhibited excellent stability and uniformity, making them suitable for applications in sensors and nanotechnology.
The synthetic accessibility of 2-Hydroxy-3-(trimethylsilyl)benzoic acid is another factor contributing to its widespread use. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of 2-hydroxybenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction proceeds smoothly under mild conditions, yielding high yields of the desired product.
In addition to its synthetic versatility, 2-Hydroxy-3-(trimethylsilyl)benzoic acid has been studied for its environmental impact. A study published in the Journal of Environmental Science and Health evaluated the biodegradability and ecotoxicity of this compound. The results indicated that while it is relatively stable under environmental conditions, it does not pose significant ecotoxicological risks when used responsibly.
The future prospects for 2-Hydroxy-3-(trimethylsilyl)benzoic acid are promising. Ongoing research continues to uncover new applications and properties, driven by its unique chemical structure and reactivity. As synthetic methods improve and new derivatives are developed, this compound is likely to play an increasingly important role in various scientific disciplines.
In conclusion, 2-Hydroxy-3-(trimethylsilyl)benzoic acid (CAS No. 2901110-03-8) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and beyond. Its distinctive functional groups make it a valuable tool for researchers and chemists working on innovative solutions to complex problems.
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